2-Chlorophenyl methyl sulfone

Vue d'ensemble

Description

2-Chlorophenyl methyl sulfone is a chemical compound that belongs to the class of sulfones, which are known for their biological activity. The compound features a chlorophenyl group attached to a sulfone group, where the sulfone is further methylated. This structure is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The molecular and crystal structure of a related compound, methyl-(4-chlorophenyl)sulfone, has been determined using X-ray diffraction, revealing that the closest molecules form pairs oriented by their chlorine atoms, creating a ribbon-like architecture in the crystal .

Synthesis Analysis

The synthesis of compounds related to 2-chlorophenyl methyl sulfone has been explored in several studies. For instance, a one-step preparation of methylthiopolychlorobiphenyls, which can be oxidized to methylsulfonylpolychlorobiphenyls, has been described. This method involves the use of methanethiolate in methanol and chlorinated biphenyls . Another study reports the synthesis of allyl 4-chlorophenyl sulfone, which serves as a versatile synthon for sequential α-alkylation and cobalt-catalyzed allylic substitution, highlighting the potential for creating branched allylic substitution products . Additionally, a green approach for synthesizing 2-chloroprop-2-en-1-yl sulfones has been proposed, yielding products in 47–94% yield .

Molecular Structure Analysis

The molecular structure of sulfones, including those related to 2-chlorophenyl methyl sulfone, has been the subject of various analyses. X-ray analysis has been used to determine the molecular and crystal structures of chloropropenyl sulfones, revealing interactions such as π-stacking between the benzene ring and double bond . The crystal structure of methyl-(4-chlorophenyl)sulfone has also been elucidated, showing the formation of paired associates of molecules in the crystal .

Chemical Reactions Analysis

Chemical reactions involving sulfones have been extensively studied. For example, the oxidation of methylthiopolychlorobiphenyls to methylsulfonylpolychlorobiphenyls has been achieved using hydrogen peroxide in acetic acid . Chloropropenyl sulfones have been found to undergo dehydrochlorination to form stable allenyl sulfones and alkaline hydrolysis to produce acetonyl sulfones, which can be converted to oximes with hydroxylamine hydrochloride . The action of sulfuric acid on 2-methylthiophene has led to the formation of a new sulfonic acid, demonstrating the reactivity of sulfur-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfones and related compounds have been characterized through various analytical techniques. Melting points, elemental analysis, UV-absorption, 1H NMR, and mass spectrometry have been used to characterize methylsulfonylpolychlorobiphenyls . The influence of the position of the sulfur-containing group on mass spectrometric fragmentation has been studied, with different patterns observed for methylthio- and methylsulfonylpolychlorobiphenyls . The glass transition temperatures for polymers containing methylated hydroquinone residues have been recorded, and the effects of steric hindrance on reactions have been considered .

Applications De Recherche Scientifique

Environmental Impact and Analysis

Chemical Contamination and Environmental Fate : Studies have investigated the presence of polychlorinated dibenzothiophenes (PCDTs) in environments like the Passaic River, New Jersey. These compounds, potentially related to sulfone-containing chemicals, indicate the complexity of chemical contamination and the necessity for understanding their environmental fate. Chemical processes involving sulfur-containing organic chemicals, possibly including compounds like 2-chlorophenyl methyl sulfone, are identified as significant sources of PCDTs (Huntley et al., 1994).

Analytical Techniques in Environmental Monitoring : Research has focused on developing robust methods for analyzing sulfonamides, which share a sulfone moiety, in various environmental and biological contexts. These methods, including capillary electrophoresis, are crucial for monitoring and understanding the environmental impact of such compounds (Hoff & Kist, 2009).

Health and Toxicological Studies

Toxicological Assessment and Health Risks : Understanding the health risks associated with chemical exposure is critical. In vivo and in vitro studies provide insights into the toxic effects and potential health risks of perfluoroalkyl substances, which might share structural similarities or environmental behaviors with compounds like 2-chlorophenyl methyl sulfone (Zeng et al., 2019).

Neuro and Cytoprotective Effects of Sulfone Derivatives : Some sulfone derivatives have shown promise in neuroprotective and cytoprotective roles, highlighting the potential of related compounds in therapeutic applications. Dapsone, a sulfone derivative, has shown effectiveness in protecting against cellular damage, suggesting a possible avenue for the application of related sulfone compounds in medicine (Diaz‐Ruiz et al., 2021).

Environmental Degradation and Treatment Processes

Microbial Degradation in Environmental Treatment : Research into the microbial degradation of polyfluoroalkyl chemicals, which can result in persistent and toxic byproducts, is vital for environmental cleanup efforts. Studies on microbial pathways and degradation products can inform the treatment and management strategies for chemicals, including those related to 2-chlorophenyl methyl sulfone (Liu & Avendaño, 2013).

Photocatalytic Treatment of Sulfur Compounds : Understanding the photocatalytic treatment of reduced sulfur compounds can provide insights into the degradation and treatment of various industrial byproducts, including those related to sulfone compounds. The study of photocatalytic materials and their efficiency in treating sulfur compounds is crucial for environmental remediation efforts (Cantau et al., 2007).

Safety And Hazards

Propriétés

IUPAC Name |

1-chloro-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXARIPVZOXXAAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

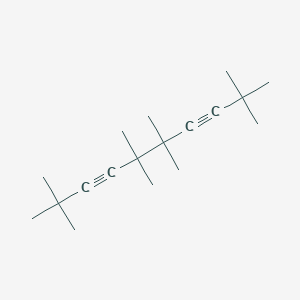

CS(=O)(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorophenyl methyl sulfone | |

CAS RN |

1748-20-5 | |

| Record name | 2-Chlorophenyl methyl sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.